2,6-dimethyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]morpholine
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Overview
Description
2,6-DIMETHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by its unique structure, which includes a morpholine ring substituted with a propargyl group and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring can be synthesized through the cyclization of appropriate diols or by using cyclization agents such as camphorsulfonic acid.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring by reacting the propargylated tetrahydropyran with a suitable amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production typically employs continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halide or amine derivatives.
Scientific Research Applications
2,6-DIMETHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-DIMETHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,6-DIMETHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-BUTYNYL]MORPHOLINE: Similar structure but with a butynyl group instead of a propargyl group.
2,6-DIMETHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-ETHYNYL]MORPHOLINE: Similar structure but with an ethynyl group instead of a propargyl group.
Uniqueness
The uniqueness of 2,6-DIMETHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]MORPHOLINE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the propargyl group and the tetrahydropyran ring makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C17H29NO2 |
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Molecular Weight |
279.4 g/mol |
IUPAC Name |
2,6-dimethyl-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]morpholine |
InChI |
InChI=1S/C17H29NO2/c1-14-12-18(13-15(2)19-14)11-7-10-17(5)9-6-8-16(3,4)20-17/h14-15H,6,8-9,11-13H2,1-5H3 |
InChI Key |
SMDJPRWUUWXCAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC#CC2(CCCC(O2)(C)C)C |
Origin of Product |
United States |
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